4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 6-chloropyrimidine with 1,1-difluoroethylamine in the presence of a suitable base. The resulting intermediate is then subjected to piperidine substitution to yield the desired product. Detailed synthetic routes and optimization strategies have been explored in the literature .
Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, has revealed detailed insights into their metabolism, excretion, and pharmacokinetics across different species, highlighting the complex interplay of metabolic pathways involved in drug disposition. Such studies are crucial for understanding the pharmacological profile of new compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties (Sharma et al., 2012).
Synthesis and Chemical Modification
The synthesis and chemical modification of related compounds, such as imidazo[1,2-alpha]pyridine derivatives, provide valuable information on the chemical strategies that can be employed to enhance the pharmacological properties of a compound. These strategies include modifications to improve potency, selectivity, and pharmacokinetic profiles, thereby optimizing therapeutic efficacy (Tashiro et al., 1989).
Biological Evaluation and Therapeutic Potential
Studies on thieno[2,3-d]pyrimidine derivatives as VEGFR3 inhibitors and other similar compounds offer insights into the biological evaluation and therapeutic potential of novel small molecules. These studies assess the effects of compounds on cellular processes, receptor binding, and in vivo efficacy in disease models, which are essential for drug discovery and development (Li et al., 2021).
Safety and Hazards
As with any chemical compound, safety precautions are crucial. Researchers handling 4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .
Properties
IUPAC Name |
4-chloro-6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-4-17(5-3-8)10-6-9(12)15-7-16-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKBDYUEBLTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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